![molecular formula C14H10BrN B13989035 6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H10BrN It is a derivative of biphenyl, where a bromomethyl group is attached to the 6th position and a carbonitrile group is attached to the 3rd position of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile typically involves the bromination of a suitable biphenyl precursor. One common method involves the bromination of 6-methyl-[1,1’-biphenyl]-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or column chromatography.
化学反应分析
Types of Reactions
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or aldehydes.
科学研究应用
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is used as a probe or reagent in biochemical assays and studies.
作用机制
The mechanism of action of 6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation and reduction reactions, the functional groups undergo changes in oxidation states, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
4,4’-Bis(bromomethyl)biphenyl: Similar structure but with bromomethyl groups at the 4th positions.
2,2’-Bis(bromomethyl)biphenyl: Bromomethyl groups at the 2nd positions.
4,4’-Bis(chloromethyl)biphenyl: Chloromethyl groups instead of bromomethyl groups.
Uniqueness
6-(Bromomethyl)-[1,1’-biphenyl]-3-carbonitrile is unique due to the specific positioning of the bromomethyl and carbonitrile groups, which can influence its reactivity and applications. The presence of both electron-withdrawing and electron-donating groups on the biphenyl ring can lead to unique chemical properties and reactivity patterns.
属性
分子式 |
C14H10BrN |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-phenylbenzonitrile |
InChI |
InChI=1S/C14H10BrN/c15-9-13-7-6-11(10-16)8-14(13)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI 键 |
ADWIJDYHQXWGNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



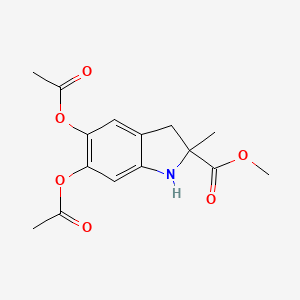
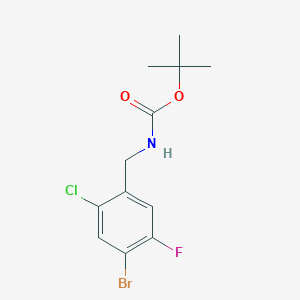
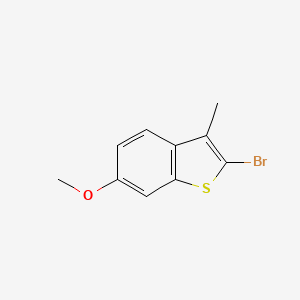
![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)

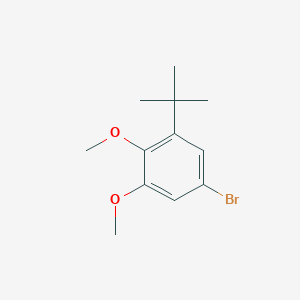

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
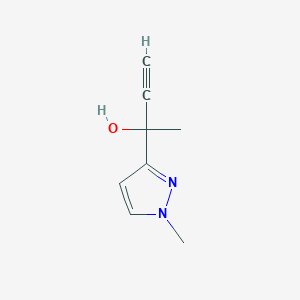
![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
![1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
